molecular formula C19H28O12 B1265266 6-O-Acetylshanzhiside Methyl Ester

6-O-Acetylshanzhiside Methyl Ester

Cat. No. B1265266
M. Wt: 448.4 g/mol
InChI Key: GKXRBKPTVBNOEE-NGQYDJQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-O-Acetylshanzhiside Methyl Ester is a natural product found in Barleria lupulina and Phlomoides rotata with data available.

Scientific Research Applications

Identification and Isolation

6-O-Acetylshanzhiside Methyl Ester has been identified in various plants, such as in the leaves of Barleria lupulina. It is often isolated alongside other iridoid glucosides, contributing to the understanding of the chemical composition of these plants (Tuntiwachwuttikul, Pancharoen, & Taylor, 1998).

Pharmacological Studies

In pharmacological contexts, 6-O-Acetylshanzhiside Methyl Ester has been studied for various activities. For instance, it was evaluated for antiviral properties against herpes simplex type 1, although the specific compound did not exhibit significant effects in this context (Suksamrarn, Wongkrajang, Kirtikara, & Suksamrarn, 2003).

Plant Growth Inhibition

Interestingly, 6-O-Acetylshanzhiside Methyl Ester, along with other derivatives found in Barleria lupulina, has been observed to inhibit the growth of wheat embryos, indicating its potential use in studying plant growth regulation (Byrne, Sasse, Skelton, Suksamrarn, & White, 1987).

Analytical Method Development

There have been efforts to develop analytical methods for determining the presence of 6-O-Acetylshanzhiside Methyl Ester in plants like Lamiophlomis rotate. High-Performance Liquid Chromatography (HPLC) is often used for this purpose, illustrating the compound's relevance in phytochemical analysis (Peng-fei, 2011).

Variation in Content Across Growth Periods

Research has also delved into understanding how the content of 6-O-Acetylshanzhiside Methyl Ester varies in Lamiophlomis rotata across different growth periods. Such studies are crucial in optimizing the harvest time for medicinal purposes (Guo Min et al., 2011).

properties

Product Name

6-O-Acetylshanzhiside Methyl Ester

Molecular Formula

C19H28O12

Molecular Weight

448.4 g/mol

IUPAC Name

methyl (1S,4aS,5R,7S,7aS)-5-acetyloxy-7-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C19H28O12/c1-7(21)29-9-4-19(2,26)12-11(9)8(16(25)27-3)6-28-17(12)31-18-15(24)14(23)13(22)10(5-20)30-18/h6,9-15,17-18,20,22-24,26H,4-5H2,1-3H3/t9-,10-,11+,12-,13-,14+,15-,17+,18+,19+/m1/s1

InChI Key

GKXRBKPTVBNOEE-NGQYDJQZSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@]([C@@H]2[C@H]1C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC)(C)O

Canonical SMILES

CC(=O)OC1CC(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC)(C)O

synonyms

6-O-acetylshanzhiside methyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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